molecular formula C9H12Cl2N2 B6178815 [chloro(phenylimino)methyl]dimethylamine hydrochloride CAS No. 53423-60-2

[chloro(phenylimino)methyl]dimethylamine hydrochloride

Cat. No.: B6178815
CAS No.: 53423-60-2
M. Wt: 219.1
InChI Key:
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Description

[Chloro(phenylimino)methyl]dimethylamine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N. It is a derivative of dimethylamine, where the nitrogen atom is bonded to a chloro(phenylimino)methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [chloro(phenylimino)methyl]dimethylamine hydrochloride typically involves the reaction of dimethylamine with a chloro(phenylimino)methyl precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[Chloro(phenylimino)methyl]dimethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amine or thiol derivatives.

Scientific Research Applications

[Chloro(phenylimino)methyl]dimethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [chloro(phenylimino)methyl]dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with similar reactivity but lacking the chloro(phenylimino)methyl group.

    Chlorpheniramine: An antihistamine with a similar chloro-substituted aromatic structure.

    N,N-Dimethylaminopyridine (DMAP): A catalyst with a dimethylamine group, used in organic synthesis.

Uniqueness

[Chloro(phenylimino)methyl]dimethylamine hydrochloride is unique due to its specific structure, which combines the reactivity of dimethylamine with the functional properties of the chloro(phenylimino)methyl group

Properties

CAS No.

53423-60-2

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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